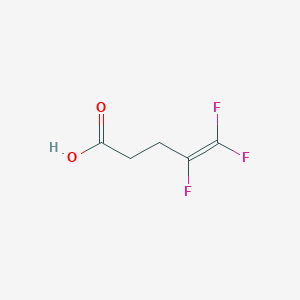

4,5,5-トリフルオロペント-4-エン酸

概要

説明

Synthesis Analysis

The synthesis of 4,5,5-Trifluoropent-4-enoic Acid and its analogues involves complex chemical processes. A method for preparing α-substituted 5,5-difluoro-4-pentenoic acid esters, which are closely related to 4,5,5-Trifluoropent-4-enoic Acid, has been developed. This process uses ester enolates and 3,3,3-trifluoropropene, allowing further modification to produce α-disubstituted analogues (Kendrick & Kolb, 1989).

Molecular Structure Analysis

The molecular structure of compounds related to 4,5,5-Trifluoropent-4-enoic Acid, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, has been determined using X-ray analysis. This analysis reveals specific packing and hydrogen bond interactions (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Trifluoroacetic acid, closely related to 4,5,5-Trifluoropent-4-enoic Acid, exhibits unique properties and reactions, such as forming stable hydrates and undergoing structural changes upon deuteration (Mootz & Schilling, 1992). Furthermore, the trifluoromethyl group in similar compounds can influence the reactivity, as seen in various hydrolysis reactions (Longridge & Nicholson, 1990).

Physical Properties Analysis

The physical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are unique, often leading to the formation of distinct phases and structures. For instance, compounds with partially perfluorinated chains exhibit special phase behaviors, such as cubic and hexagonal columnar phases, due to their ability to self-assemble into ordered superstructures (Zhou et al., 2007).

Chemical Properties Analysis

The chemical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are impacted by their fluorine content. Tris(pentafluorophenyl)borane, for instance, is used as a catalyst in various organic reactions due to its unique properties as a boron Lewis acid (Erker, 2005).

科学的研究の応用

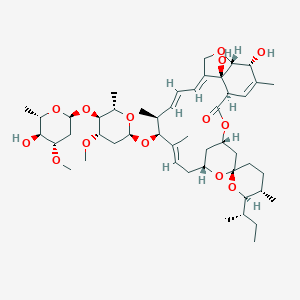

線虫駆除活性

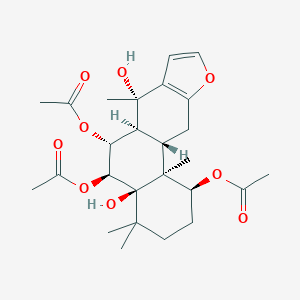

4,5,5-トリフルオロペント-4-エン酸は、有意な線虫駆除活性を示すことが明らかになった新規誘導体の合成に使用されてきました . これらの誘導体は、in vitro および in vivo(砂中)の両方で試験され、砂中で高い活性を示す化合物は、マトリックスにおける in vivo 活性についてさらに調査されました . 例えば、フラン環を含む化合物 B8 は、ネマトダ属の根こぶ病菌およびマツ材線虫に対して優れた線虫駆除活性を示しました .

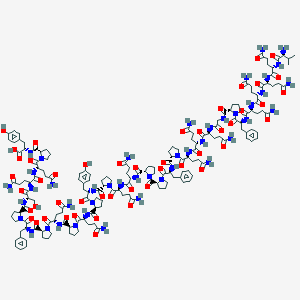

プロテオミクス研究

4,5,5-トリフルオロペント-4-エン酸は、プロテオミクス研究で使用される特殊製品です . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この分野は、多くの生物学的プロセスを理解する上で不可欠です。

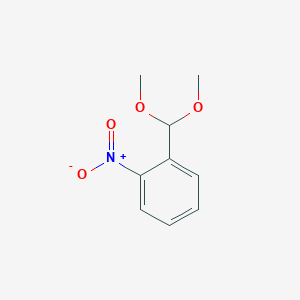

化学合成

4,5,5-トリフルオロペント-4-エン酸は、さまざまな化学合成アプリケーションで使用されています . そのユニークな構造により、複雑な化学化合物の生成における貴重な成分となっています。

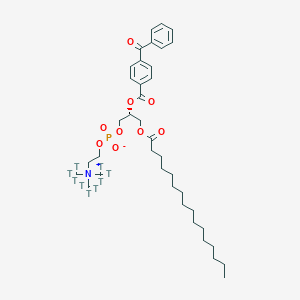

界面活性剤

この化合物は、界面活性剤の原料として使用されます . これらの剤は、液体の表面張力を変化させ、液体がより簡単に広がるようにします。 この特性は、接着剤、塗料、印刷インキで広く使用されています .

作用機序

Safety and Hazards

4,5,5-Trifluoropent-4-enoic Acid may cause irritation to the skin, eyes, and respiratory tract . After contact, it should be immediately washed off with water . When using it, chemical safety goggles, protective gloves, and protective clothing should be worn . Inhalation or ingestion of this compound should be avoided . It should be used in a well-ventilated place and stored in a safety cabinet or fume hood . In case of an accident or discomfort, immediate medical attention should be sought, and the safety data sheet of this compound should be shown .

特性

IUPAC Name |

4,5,5-trifluoropent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382089 | |

| Record name | 4,5,5-trifluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110003-22-0 | |

| Record name | 4,5,5-trifluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110003-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,5,5-trifluoropent-4-enoic acid being a substrate for ACS from Gordonia sp. strain NB4-1Y?

A1: This finding is significant because it provides evidence for a potential microbial metabolic pathway for certain Perfluoroalkyl and polyfluoroalkyl substances (PFAS). The study demonstrated that ACS from Gordonia sp. strain NB4-1Y could catalyze the formation of a CoA adduct with 4,5,5-trifluoropent-4-enoic acid []. This suggests that this fluorinated carboxylate, a potential intermediate in PFAS degradation, can be activated by ACS, possibly initiating further breakdown through β-oxidation and defluorination. This discovery contributes valuable insights into the microbial metabolism of PFAS and may aid in developing bioremediation strategies for these environmentally persistent chemicals.

Q2: How does the structure of 4,5,5-trifluoropent-4-enoic acid relate to its activity with ACS?

A2: While the exact impact of 4,5,5-trifluoropent-4-enoic acid's structure on its interaction with ACS requires further investigation, the study did observe a general trend: fluorination of carboxylates led to a 90–98% decrease in the catalytic efficiency (kcat) of ACS compared to their non-fluorinated counterparts []. This suggests that the presence of fluorine atoms may hinder the enzyme's ability to efficiently process the substrate, possibly due to altered binding affinities or reaction kinetics. Further research, including structural studies and computational modeling, could help elucidate the specific structural features impacting the interaction between 4,5,5-trifluoropent-4-enoic acid and ACS.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)